PF-68742
Description
PF-68742 is a low-molecular-weight (573 Da) benzene sulfonamide inhibitor of HIV-1 entry, identified through high-throughput screening for compounds blocking envelope glycoprotein (Env)-mediated fusion . It exhibits broad-spectrum activity against both CCR5- (R5) and CXCR4- (X4) tropic HIV-1 strains, with 50% effective concentrations (EC₅₀) ranging from ~0.1 to 1 μM in cell-cell fusion and antiviral assays . Mechanistically, this compound targets gp41, specifically interacting with residues near the fusion peptide (FP) and disulfide loop (DSL) regions . Resistance mutations, such as G514R in the FP, reduce viral infectivity by ~90% in the absence of the inhibitor but partially restore infectivity in its presence, suggesting that resistance arises from altered Env conformational dynamics rather than impaired inhibitor binding .
Properties
Molecular Formula |
C28H33FN4O6S |
|---|---|
Molecular Weight |
572.6524 |
IUPAC Name |
N-((8aS)-1,4-Dioxo-2-(3-(2-oxopyrrolidin-1-yl)propyl)octahydropyrrolo[1,2-a]pyrazin-7-yl)-3-fluoro-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C28H33FN4O6S/c29-21-7-4-10-24(17-21)40(37,38)33(15-16-39-23-8-2-1-3-9-23)22-18-25-28(36)31(20-27(35)32(25)19-22)14-6-13-30-12-5-11-26(30)34/h1-4,7-10,17,22,25H,5-6,11-16,18-20H2/t22?,25-/m0/s1 |
InChI Key |
OTEHECMHSUBJCW-TUXUZCGSSA-N |
SMILES |
O=S(C1=CC=CC(F)=C1)(N(C(C2)C[C@@](N2C3=O)([H])C(N(CCCN4C(CCC4)=O)C3)=O)CCOC5=CC=CC=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-68742; PF 68742; PF68742 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Parameters of PF-68742 and Comparable Inhibitors
*Estimated molecular weights based on structural analogs.
Key Insights :
- RPR103611: A structurally related gp41 inhibitor with μM-level activity.
- IC9564 : A stereoisomer of RPR103611 targeting gp120’s V3 domain, selecting resistance mutations in gp120 (G237R, R252K) rather than gp41 . This contrasts with this compound’s gp41-specific mechanism.
- T20: A peptide-based HR2 inhibitor with sub-nanomolar potency. Resistance arises from HR1 mutations (e.g., G36D), whereas this compound resistance involves FP/DSL mutations, highlighting distinct binding sites .
- Small-Molecule Pocket Binders (Furan12l, Indole14g, Compound 11) : These inhibitors occupy the gp41 hydrophobic pocket, disrupting fusion-core formation. This compound shares this pocket-targeting mechanism but differs in resistance profiles and structural features (e.g., sulfonamide vs. furan/indole scaffolds) .
Resistance Profiles and Mechanistic Divergence
Table 2: Resistance Mutations and Phenotypic Effects
- G514R Mutation: Unique to this compound, this mutation reduces baseline infectivity but allows partial recovery in the inhibitor’s presence, suggesting this compound-bound Env adopts a semi-functional conformation .
- Cross-Mechanistic Synergy : The G514R mutation increases T20 sensitivity by 10-fold, implying this compound resistance destabilizes Env’s pre-fusion state, exposing T20’s HR1 target site .
Binding Mode and Structural Comparisons
This compound’s benzene sulfonamide scaffold engages gp41 through:
Hydrogen bonding : Carboxylate groups interact with Ser640' and Lys574 in the hydrophobic pocket .
Hydrophobic interactions : Aryl groups project into the cavity, similar to Indole14g and Compound 11 .
In contrast, IC9564 binds gp120’s V3 domain, while RPR103611 lacks the sulfonamide group critical for this compound’s activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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